
1-Nitrohexadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrohexadecan-2-one is an organic compound with the molecular formula C16H31NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Méthodes De Préparation
The synthesis of 1-Nitrohexadecan-2-one can be achieved through several methods. One common synthetic route involves the nitration of hexadecan-2-one. This process typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst or under specific reaction conditions to introduce the nitro group into the hexadecan-2-one molecule. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
1-Nitrohexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and other products.
Common reagents used in these reactions include nitric acid, hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitrohexadecan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a chemical probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 1-Nitrohexadecan-2-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Nitrohexadecan-2-one can be compared with other nitroketones and related compounds, such as:
2-Nitrohexadecan-1-one: Similar in structure but with the nitro group at a different position.
1-Nitrooctadecan-2-one: A longer-chain analog with similar chemical properties.
1-Nitrohexadecan-3-one: Another positional isomer with the nitro group at the third carbon.
These compounds share similar chemical reactivity but may differ in their physical properties, such as melting point, solubility, and biological activity
Propriétés
Numéro CAS |
13291-54-8 |
|---|---|
Formule moléculaire |
C16H31NO3 |
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
1-nitrohexadecan-2-one |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h2-15H2,1H3 |
Clé InChI |
DGJBGXADLQALTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


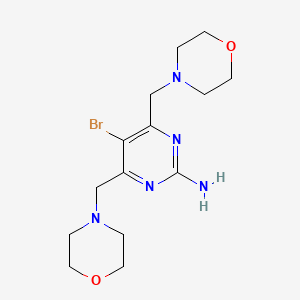


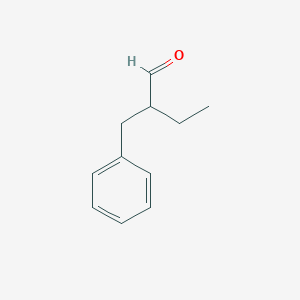
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
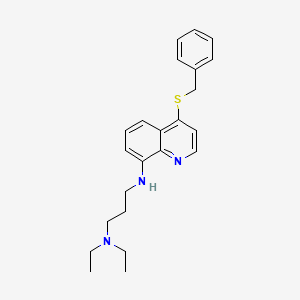
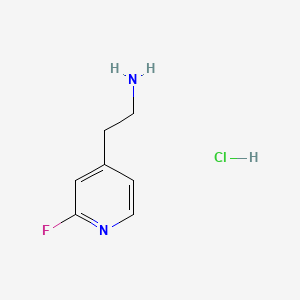
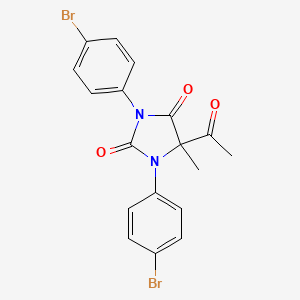
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)

![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)
